molecular formula C7H5FN2 B142694 2-Amino-6-fluorobenzonitrile CAS No. 77326-36-4

2-Amino-6-fluorobenzonitrile

Cat. No. B142694
CAS RN: 77326-36-4
M. Wt: 136.13 g/mol
InChI Key: IQUNZGOZUJITBJ-UHFFFAOYSA-N
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Description

2-Amino-6-fluorobenzonitrile is a chemical compound that is part of the aminobenzonitrile family. It contains an amino group and a cyano group attached to a benzene ring, which is also substituted with a fluorine atom. This structure is significant in various chemical reactions and can be used as a building block for more complex molecules.

Synthesis Analysis

The synthesis of aminobenzonitriles can be achieved through various methods. One such method is the aminocyanation of arynes, which allows for the simultaneous incorporation of amino and cyano groups . This method is chemoselective and can be used to create 1,2-bifunctional aminobenzonitriles, which are valuable intermediates in organic synthesis. The products of aminocyanation can be further functionalized to create diverse derivatives, including pharmaceuticals like Ponstan and fused heterocycles .

Molecular Structure Analysis

The molecular structure of fluorinated aminonitriles has been characterized using X-ray crystallography and theoretical calculations . For instance, the structure of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile, a related fluorinated aminonitrile, has been determined, revealing an orthorhombic space group . Such detailed structural analyses are crucial for understanding the reactivity and properties of these compounds.

Chemical Reactions Analysis

2-Amino-6-fluorobenzonitrile can undergo various chemical reactions due to the presence of reactive amino and cyano groups. For example, 2-fluorobenzonitriles can react with guanidine carbonate to form 2,4-diaminoquinazolines, a transformation that demonstrates the reactivity of the cyano group in cyclization reactions . However, the presence of certain substituents can affect the success of these transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of aminobenzonitriles are influenced by their molecular structure. For example, the intramolecular charge transfer (ICT) and dual fluorescence observed in some aminobenzonitriles are affected by the energy gap between excited states, as well as the planarity of the molecule . The dipole moment, which can be determined through solvatochromic measurements, is another important property that reflects the molecule's reactivity in different solvents .

Scientific Research Applications

Synthesis Applications

  • Synthesis of 3-Bromo-2-fluorobenzoic Acid

    2-Amino-6-fluorobenzonitrile is utilized as a starting material for synthesizing 3-Bromo-2-fluorobenzoic acid, demonstrating a method suitable for industrial scale production due to its low cost and mild reaction conditions (Zhou Peng-peng, 2013).

  • Formation of 2,4-Diaminoquinazolines

    The compound is used in the synthesis of 2,4-diaminoquinazolines, highlighting its generality and efficiency even with electron-donating groups at position six (J. Hynes et al., 1988).

  • Facile Synthesis of 2-Bromo-3-Fluorobenzonitrile

    It's also applied in the scalable synthesis of 2-bromo-3-fluorobenzonitrile, demonstrating the versatility of halodeboronation of aryl boronic acids (Ronald H. Szumigala et al., 2004).

Chemical Fixation and Environmental Applications

  • CO2 Chemical Fixation: TBA(2)[WO(4)] catalyzes the fixation of CO2 with 2-aminobenzonitriles, including 2-amino-6-fluorobenzonitrile, to produce quinazoline-2,4(1H,3H)-diones, demonstrating high efficiency and potential environmental benefits (Toshihiro Kimura et al., 2012).

Biological and Medicinal Research

  • Synthesis of Biologically Active Compounds

    It serves as a starting material in the synthesis of various biologically active compounds, particularly in the study of a binuclear bridged Cr(III) complex with potential antimicrobial activities (Govindharaju Govindharaju R et al., 2019).

  • Formation of 3-Amino-1,2-Benzisoxazoles

    A microwave-assisted fluorous synthetic route employs 2-fluorobenzonitrile derivatives to synthesize 3-amino-1,2-benzisoxazoles, showcasing innovative fluorous solid-phase extraction methods (W. Ang et al., 2013).

Material Science and Chemistry

  • Energetic and Structural Study

    An energetic and structural study of 2-fluorobenzonitrile, including its derivatives, provides insight into the thermodynamic properties and electronic effects, contributing to knowledge in materials science (M. Ribeiro da Silva et al., 2012).

  • Corrosion Inhibition

    2-Amino-6-fluorobenzonitrile derivatives are investigated for their properties as corrosion inhibitors, showing significant potential in protecting materials against corrosion (C. Verma et al., 2015).

Safety And Hazards

2-Amino-6-fluorobenzonitrile is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . It should be handled with care, using personal protective equipment, and stored in a well-ventilated place .

Future Directions

2-Amino-6-fluorobenzonitrile is used as a precursor for synthesizing bicyclic heterocycles in medicinal chemistry research . It is used for the synthesis of antifolate and antibacterial quinazoline derivatives . It is also used to synthesize aminoquinoline derivatives by reacting with ketones . These areas of research could be potential future directions for the use of 2-Amino-6-fluorobenzonitrile.

Relevant Papers The relevant papers retrieved discuss the use of 2-Amino-6-fluorobenzonitrile in various chemical reactions and its role in medicinal chemistry research . It is used for the synthesis of antifolate and antibacterial quinazoline derivatives . It is also used to synthesize aminoquinoline derivatives by reacting with ketones .

properties

IUPAC Name

2-amino-6-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-6-2-1-3-7(10)5(6)4-9/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUNZGOZUJITBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10335032
Record name 2-Amino-6-fluorobenzonitrile
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Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-fluorobenzonitrile

CAS RN

77326-36-4
Record name 2-Amino-6-fluorobenzonitrile
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Record name 2-Amino-6-fluorobenzonitrile
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Record name 2-Amino-6-fluorobenzonitrile
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Record name 2-amino-6-fluorobenzonitrile
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Record name 2-Amino-6-fluorobenzonitrile
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Synthesis routes and methods

Procedure details

A mixture of 2,6-difluorobenzonitrile (19.0 g, 137 mmol) and ethanol (200 mL) pre-saturated with ammonia gas was heated at 140° C. in an autoclave for 6 h (terminal pressure 200 psi). The mixture was allowed to cool to ambient temperature, evaporated to dryness and triturated with water (200 mL). The solid was filtered and left to air dry to afford 2-amino-6-fluorobenzonitrile (18.0 g, 97%) as an off-white solid: δH (360 MHz, CDCl3) 4.53 (3H, s), 6.44-6.52 (2H, m), 7.24-7.30 (1H, m).
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
JB Hynes, A Pathak, CH Panes… - Journal of heterocyclic …, 1988 - Wiley Online Library
… The reaction of 2 with ammonia at 80-100 in dimethylsulfoxide gave 2-amino-6-fluorobenzonitrile (3) in 90% yield. This reaction had formerly been conducted in a sealed vessel using …
Number of citations: 41 onlinelibrary.wiley.com
JB Feng, XF Wu - Green Chemistry, 2015 - pubs.rsc.org
… Only a trace of the desired product could be produced from 2-amino-6-fluorobenzonitrile and 2-aminophenol (3v), even with prolonging the reaction time and increasing the reaction …
Number of citations: 24 pubs.rsc.org
EV Nosova, AA Laeva, TV Trashakhova… - Russian Journal of …, 2009 - Springer
… Abstract—5- and 7-Fluoro-substituted quinazolines and 1,3-benzothiazin-4-ones were synthesized starting from 2-amino-6-fluorobenzonitrile and mono- and difluoro-substituted …
Number of citations: 19 link.springer.com
DH Klaubert, JH Sellstedt, CJ Guinosso… - Journal of medicinal …, 1981 - ACS Publications
… 2-Amino-6fluorobenzonitrile (36) was prepared by treatment of 2,6difluorobenzonitrile17 with ammonia, which resulted in displacement of one of the activated18 fluorine atoms. 2-Amino…
Number of citations: 51 pubs.acs.org
AA Layeva, EV Nosova, GN Lipunova… - Russian Chemical …, 2007 - Springer
… A solution of 2 amino 6 fluorobenzonitrile (8) (1.5 g, 11.0 mmol) in conc. H2SO4 (7.5 mL) was stirred with a magnetic stirring bar at 50—55 C for 2 h. The reaction mixture was poured …
Number of citations: 18 link.springer.com
P Camps, J Morral, D Muñoz-Torrero - Journal of Chemical Research …, 1998 - pubs.rsc.org
… 2,4,6-trifluorobenzonitrile with an ethanolic solution of ammonia at room temperature following a modification of the method described for the preparation of 2-amino-6fluorobenzonitrile.…
Number of citations: 1 pubs.rsc.org
K Nishioka, T Kamada… - Journal of Labelled …, 1992 - Wiley Online Library
… The key issue in the preparation of 2-amino-6-fluorobenzonitrile (2) was the introduction of three different substituents on adjacent carbons of the benzene ring. We paid attention to the …
J Defaux, M Sala, X Formosa, C Galdeano… - Bioorganic & medicinal …, 2011 - Elsevier
… Friedländer condensation of these enones with commercially available 2-amino-4-chlorobenzonitrile or with 2-amino-6-fluorobenzonitrile in the presence of AlCl 3 as Lewis acid …
Number of citations: 13 www.sciencedirect.com
R Vanjari, S Dutta, MP Gogoi, V Gandon… - Organic letters, 2018 - ACS Publications
… The desired quinoline 4e (73%) was accessed from 2-amino-6-fluorobenzonitrile. The strong coordination ability of the pyridine scaffold did not hamper the reaction, delivering 4f in 47…
Number of citations: 52 pubs.acs.org
PA Renhowe, S Pecchi, CM Shafer… - Journal of medicinal …, 2009 - ACS Publications
… ) The introduction of an ether such as N-methylpiperidin-3-yloxy at the 5-position of ring A was achieved by reaction of 3-hydroxy-N-methylpiperidine with 2-amino-6-fluorobenzonitrile in …
Number of citations: 167 pubs.acs.org

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